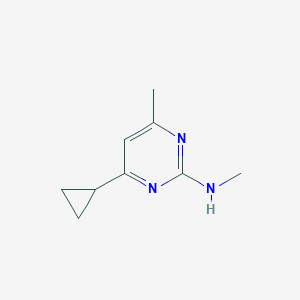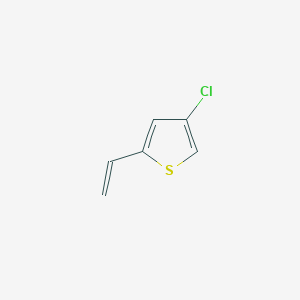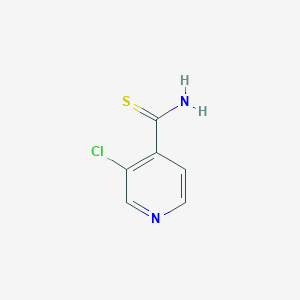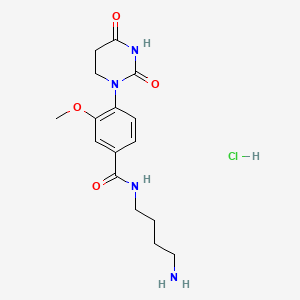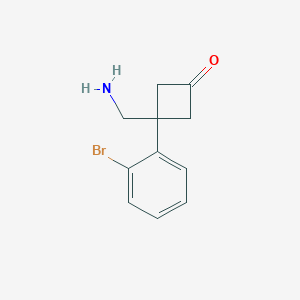
3-(Aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one is an organic compound that features a cyclobutanone ring substituted with an aminomethyl group and a bromophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one typically involves the following steps:
Formation of the Cyclobutanone Ring: The cyclobutanone ring can be synthesized through a [2+2] cycloaddition reaction between an alkene and a ketene.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-bromobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction involving formaldehyde, a secondary amine, and the cyclobutanone derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cycloaddition and Friedel-Crafts reactions, and employing automated systems for the Mannich reaction to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the bromophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(Aminomethyl)-3-phenylcyclobutan-1-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-one: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
Uniqueness
3-(Aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one is unique due to the presence of the bromine atom, which can enhance its reactivity and potential interactions with biological targets. This makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H12BrNO |
|---|---|
Peso molecular |
254.12 g/mol |
Nombre IUPAC |
3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one |
InChI |
InChI=1S/C11H12BrNO/c12-10-4-2-1-3-9(10)11(7-13)5-8(14)6-11/h1-4H,5-7,13H2 |
Clave InChI |
MYDGJBUSPZOCTR-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)CC1(CN)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


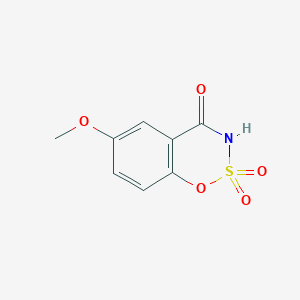
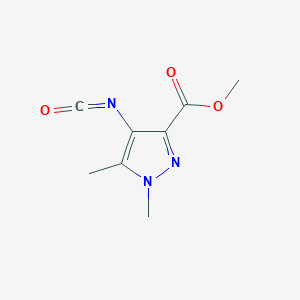

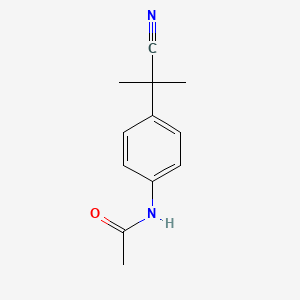
![5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13613811.png)
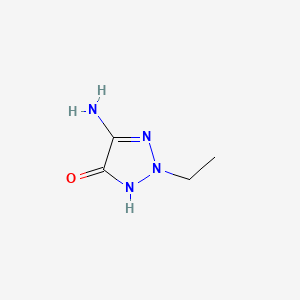
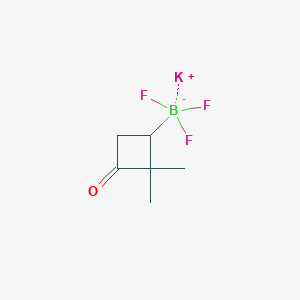
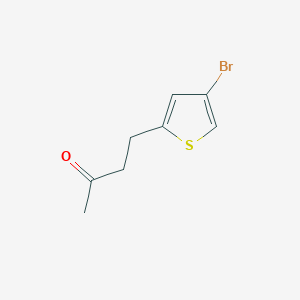
![[5-Chloro-6-(trifluoromethyl)pyridin-3-YL]boronic acid](/img/structure/B13613841.png)

